molecular formula C13H21N5O3 B11659557 8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11659557
M. Wt: 295.34 g/mol
InChI Key: QYHQHDWCPOHRKG-UHFFFAOYSA-N
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Description

8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes.

    Substitution Reactions: Introduction of the hydroxyethyl and pentyl groups through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxy group using oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted purines, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and amino groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 1-octylnonyl 8-[(2-hydroxyethyl)[6-oxo-6-(undecyloxy)hexyl]amino]-octanoate (SM-102)

Uniqueness

8-[(2-hydroxyethyl)amino]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21N5O3

Molecular Weight

295.34 g/mol

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C13H21N5O3/c1-3-4-5-7-18-9-10(15-12(18)14-6-8-19)17(2)13(21)16-11(9)20/h19H,3-8H2,1-2H3,(H,14,15)(H,16,20,21)

InChI Key

QYHQHDWCPOHRKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1NCCO)N(C(=O)NC2=O)C

Origin of Product

United States

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